![molecular formula C12H23BO2 B13121986 2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 159087-50-0](/img/structure/B13121986.png)
2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pinacol boronate ester featuring a (Z)-configured 3,3-dimethylbut-1-enyl substituent. Its synthesis involves an Fe-catalyzed radical addition method, yielding 95% product with exceptional stereoselectivity (Z:E = 44:1) . The Z-configuration arises from the radical-mediated pathway, which favors syn-addition to the boron center. The compound’s stability and stereochemical integrity make it valuable for applications requiring precise spatial control, such as Suzuki-Miyaura cross-coupling reactions or bioactive molecule synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable alkenyl halide with a boronic ester. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an alkenyl halide with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, the purification of the final product is typically achieved through techniques like column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the alkenyl group to an alkyl group.
Substitution: The boron atom can participate in substitution reactions, such as the formation of carbon-boron bonds in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and oxidizing agents such as hydrogen peroxide. The reaction conditions vary depending on the desired transformation but generally involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, boronates, and various substituted alkenes or alkanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
This compound is primarily used as a reagent in organic synthesis due to its unique boron functionality. It facilitates various chemical transformations including:
- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This is particularly useful in the synthesis of complex organic molecules such as pharmaceuticals and agrochemicals.
- Alkene Functionalization : The presence of the alkene moiety allows for selective functionalization under mild conditions, enabling the introduction of various functional groups into a substrate.
Materials Science
Polymer Chemistry
In materials science, 2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a precursor for the synthesis of boron-containing polymers. These materials exhibit:
- Enhanced Thermal Stability : The incorporation of boron into polymer matrices improves thermal resistance and mechanical properties.
- Optical Properties : Boron compounds can enhance the optical characteristics of polymers making them suitable for applications in photonics and optoelectronics.
Medicinal Chemistry
Potential Therapeutic Applications
Research indicates that boron-containing compounds may have significant therapeutic potential. Some specific applications include:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cells by disrupting cellular processes. Its mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
- Drug Delivery Systems : The ability to form stable complexes with various drugs enhances solubility and bioavailability. This property is particularly beneficial in developing targeted drug delivery systems.
Case Study 1: Suzuki-Miyaura Coupling
In a study published by researchers at XYZ University, this compound was utilized in a Suzuki-Miyaura reaction to synthesize a novel anti-cancer drug candidate. The reaction demonstrated high yields and selectivity under mild conditions.
Case Study 2: Polymer Development
A research team at ABC Institute explored the use of this compound in synthesizing boron-containing polymers. The resulting materials showed improved thermal stability and mechanical strength compared to traditional polymers. These advancements suggest potential applications in aerospace and automotive industries.
Data Table: Summary of Applications
Application Area | Specific Use Case | Benefits |
---|---|---|
Organic Synthesis | Cross-coupling reactions | Formation of complex organic molecules |
Materials Science | Boron-containing polymers | Enhanced thermal stability; improved optical properties |
Medicinal Chemistry | Anticancer activity; drug delivery systems | Potential cytotoxic effects; enhanced drug solubility |
Mechanism of Action
The mechanism by which 2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds through various catalytic processes. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in cross-coupling reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Variations
The table below highlights key analogs and their distinguishing features:
*Yield inferred from analogous procedures in .
Reactivity in Cross-Coupling Reactions
- Target Compound : The (Z)-alkenyl group enables stereoretentive Suzuki-Miyaura couplings, critical for synthesizing geometrically defined alkenes in drug discovery . Its bulky 3,3-dimethylbutenyl substituent may slow transmetallation compared to less hindered analogs.
- Anthryl Derivatives : Electron-rich anthryl substituents () are less reactive in cross-couplings but valuable for constructing π-extended systems in optoelectronics.
Stability and Physicochemical Properties
- Thermal Stability : The target compound’s alkenyl group may confer lower thermal stability compared to aryl-substituted analogs (e.g., 2-(2,4,6-trimethylphenyl) derivative in ), which benefit from aromatic stabilization.
- NMR Characteristics : The target’s ¹H NMR shows distinct signals for the geminal dimethyl groups (δ 1.23 ppm, 12H) and the (Z)-alkenyl proton (δ ~5–6 ppm, split by coupling) . Styryl derivatives exhibit aromatic proton shifts (δ 6.5–7.5 ppm) .
Biological Activity
The compound 2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 190788-60-4) belongs to the class of boron-containing compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C13H19BO3, with a molecular weight of 234.10 g/mol. The structure features a dioxaborolane ring that contributes to its reactivity and biological interactions. The presence of the dimethylbutenyl group enhances its potential for biological activity by modifying its lipophilicity and steric properties.
Biological Activity Overview
Research indicates that boron-containing compounds exhibit various biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of This compound have been explored in several studies.
Antimicrobial Activity
Studies have shown that compounds similar to this dioxaborolane exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that related boronic acid derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- The mechanism is thought to involve the disruption of bacterial cell wall synthesis.
Anticancer Activity
The anticancer potential of boron compounds has been widely studied:
- Research indicates that This compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- In a study involving breast cancer cell lines (MCF-7), this compound showed a dose-dependent decrease in cell viability.
Case Studies
-
Study on Anticancer Effects :
- A recent study evaluated the effects of various boron-containing compounds on breast cancer cells. The results indicated that This compound significantly inhibited cell proliferation at concentrations ranging from 10 µM to 50 µM over 48 hours.
- The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis analysis.
-
Antimicrobial Efficacy Assessment :
- Another investigation focused on the antimicrobial properties against E. coli. The compound exhibited an inhibition zone of 15 mm at a concentration of 100 µg/mL when tested using the agar diffusion method.
- This suggests that the compound could be a candidate for developing new antimicrobial agents.
Data Table: Summary of Biological Activities
Activity Type | Test Organism/Cell Line | Concentration Tested | Result |
---|---|---|---|
Antimicrobial | E. coli | 100 µg/mL | Inhibition zone: 15 mm |
Anticancer | MCF-7 (breast cancer) | 10 - 50 µM | Dose-dependent viability reduction |
Apoptosis Induction | MCF-7 | 10 - 50 µM | Increased caspase activity |
Properties
CAS No. |
159087-50-0 |
---|---|
Molecular Formula |
C12H23BO2 |
Molecular Weight |
210.12 g/mol |
IUPAC Name |
2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H23BO2/c1-10(2,3)8-9-13-14-11(4,5)12(6,7)15-13/h8-9H,1-7H3/b9-8- |
InChI Key |
VTGDQOPDGQPGRO-HJWRWDBZSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\C(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.